molecular formula C9H13Cl2N3 B6225873 2-{imidazo[1,2-a]pyridin-5-yl}ethan-1-amine dihydrochloride CAS No. 2770359-82-3

2-{imidazo[1,2-a]pyridin-5-yl}ethan-1-amine dihydrochloride

Cat. No.: B6225873
CAS No.: 2770359-82-3
M. Wt: 234.12 g/mol
InChI Key: PBTNIKGBVKXABF-UHFFFAOYSA-N
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Description

2-{imidazo[1,2-a]pyridin-5-yl}ethan-1-amine dihydrochloride is a compound that belongs to the class of imidazopyridines. Imidazopyridines are fused bicyclic heterocycles known for their wide range of applications in medicinal chemistry and material science. This compound is of particular interest due to its potential therapeutic properties and its role as a building block in the synthesis of various biologically active molecules .

Preparation Methods

The synthesis of 2-{imidazo[1,2-a]pyridin-5-yl}ethan-1-amine dihydrochloride can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with glyoxal in the presence of an acid catalyst, followed by cyclization to form the imidazo[1,2-a]pyridine core. The resulting intermediate is then reacted with ethylamine to introduce the ethan-1-amine side chain. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid .

Industrial production methods typically involve optimizing these reaction conditions to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

2-{imidazo[1,2-a]pyridin-5-yl}ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon and copper iodide . Major products formed from these reactions include various substituted imidazopyridines and their derivatives .

Scientific Research Applications

2-{imidazo[1,2-a]pyridin-5-yl}ethan-1-amine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{imidazo[1,2-a]pyridin-5-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the case of receptor modulators, the compound can interact with receptor proteins, altering their conformation and affecting signal transduction processes .

Properties

CAS No.

2770359-82-3

Molecular Formula

C9H13Cl2N3

Molecular Weight

234.12 g/mol

IUPAC Name

2-imidazo[1,2-a]pyridin-5-ylethanamine;dihydrochloride

InChI

InChI=1S/C9H11N3.2ClH/c10-5-4-8-2-1-3-9-11-6-7-12(8)9;;/h1-3,6-7H,4-5,10H2;2*1H

InChI Key

PBTNIKGBVKXABF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN2C(=C1)CCN.Cl.Cl

Purity

95

Origin of Product

United States

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